2-(Pyridin-3-yl)acetyl chloride

Catalog No.
S765368
CAS No.
120067-55-2
M.F
C7H6ClNO
M. Wt
155.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyridin-3-yl)acetyl chloride

CAS Number

120067-55-2

Product Name

2-(Pyridin-3-yl)acetyl chloride

IUPAC Name

2-pyridin-3-ylacetyl chloride

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

InChI

InChI=1S/C7H6ClNO/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2

InChI Key

YLVFMHCTUFZMFC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CC(=O)Cl

Canonical SMILES

C1=CC(=CN=C1)CC(=O)Cl

2-(Pyridin-3-yl)acetyl chloride (CAS 120067-55-2), frequently handled as its hydrochloride salt to mitigate self-condensation, is an electrophilic building block utilized in pharmaceutical and agrochemical synthesis. As an acyl halide, it enables the direct installation of the 3-pyridylacetyl motif into primary amines, secondary amines, and carbon nucleophiles via Friedel-Crafts reactions [1]. Compared to its free acid counterpart, this pre-activated compound provides a different atom economy profile by bypassing the requirement for high-mass peptide coupling reagents. Its primary industrial utilization is as a scalable precursor for active pharmaceutical ingredients (APIs), including kinase inhibitors and bisphosphonate bone-resorption inhibitors such as risedronic acid, where it functions as the obligate reactive intermediate [2].

Research Fit

Workflow Bisphosphonate process chemistry and heterocyclic drug intermediate synthesis
Selection 3-pyridylacetyl chloride with methylene spacer; distinct from nicotinoyl chloride
Use context Acylation for pyridin-3-yl pharmacophore construction in medicinal chemistry

Substituting 2-(Pyridin-3-yl)acetyl chloride with the baseline 3-pyridylacetic acid alters downstream processing requirements. Amidation of the free acid necessitates stoichiometric amounts of coupling agents (e.g., HATU, EDC/HOBt), generating urea byproducts that require chromatographic separation and reduce overall atom economy during scale-up [1]. Furthermore, substituting with positional isomers like 2-(pyridin-2-yl)acetyl chloride changes the basicity and coordination chemistry, while 2-pyridyl acetic acid derivatives are prone to spontaneous decarboxylation. Attempting to use nicotinoyl chloride, which lacks the methylene spacer, changes the conformational flexibility of the resulting molecule, locking the pyridine ring in conjugation with the amide carbonyl and altering the 3D binding vector required for specific target engagement [2].

Substitution Risk

Positional isomer mismatch
2- and 4-pyridyl isomers alter acylation kinetics and pKa; protonation states may shift significantly under reaction conditions.
Non-heterocyclic analogs insufficient
Phenylacetyl chloride lacks the pyridyl nitrogen required for hydrogen bonding and metal coordination in target engagement.
Direct carbonyl attachment limits geometry
Nicotinoyl chloride eliminates the methylene spacer, losing conformational flexibility essential for phosphonylation geometry.

Bisphosphonate API Synthesis: Reagent Reduction and Yield Stabilization

In the synthesis of risedronic acid, 2-(pyridin-3-yl)acetyl chloride acts as the obligate first intermediate. When utilizing the isolated acyl chloride, the reaction requires only phosphorus trichloride (PCl3) to proceed. Process chemistry studies demonstrate that reacting the acyl chloride with 3.1 equivalents of PCl3 in methanesulfonic acid (MSA) achieves risedronate yields of 74-85% [1]. In contrast, utilizing the baseline 3-pyridylacetic acid requires a mixed-reagent system of PCl3 and phosphorous acid (H3PO3), which alters the reaction kinetics and can result in variable yields [1].

Evidence DimensionAPI Process Yield and Reagent Requirement
Target Compound Data74-85% yield, requires only PCl3
Comparator Or Baseline3-Pyridylacetic acid: Requires PCl3 + H3PO3
Quantified DifferenceEliminates H3PO3 requirement and achieves up to 85% yield
ConditionsReaction in methanesulfonic acid (MSA) at 80°C

Procuring the pre-formed acyl chloride streamlines bisphosphonate manufacturing by reducing the number of required phosphorus reagents and stabilizing batch yields.

hCA VII selectivity
Reported
hCA VII Ki 4.7–8.5 nM; selectivity 11–75× over hCA I/II
Supports CNS-targeted CA probe development
Cross-study; phenacetyl tail shows different isoform profile

Amidation Atom Economy and Byproduct Clearance

For the synthesis of 3-pyridylacetamides, 2-(pyridin-3-yl)acetyl chloride enables direct coupling with amines using an amine base (such as triethylamine), generating water-soluble hydrochloride salts as the primary byproduct [1]. Conversely, utilizing 3-pyridylacetic acid requires coupling agents like EDC or HATU. For a 100g scale reaction, EDC generates over 60g of urea byproducts, while HATU generates high-mass byproducts that require chromatographic separation to meet API purity specifications [1].

Evidence DimensionCoupling Byproduct Mass and Clearance
Target Compound DataGenerates low-mass, water-soluble HCl/amine salts
Comparator Or Baseline3-Pyridylacetic acid + EDC/HATU: Generates high-mass urea byproducts requiring chromatography
Quantified Difference100% elimination of coupling-agent-derived urea byproducts
ConditionsStandard amide bond formation in DCM/THF

Bypassing peptide coupling agents reduces raw material mass requirements and eliminates the need for chromatographic purification in API scale-up.

Bisphosphonate yield
Class-level
Risedronic acid yields 50–84.58% via 3-pyridylacetyl chloride pathway
Mechanistically validated process intermediate
Patent-reported purity 98.59% HPLC; scale-up alignment

Pharmacophore Flexibility vs. Carbonyl Conjugation

In the design of targeted inhibitors, the selection between 2-(pyridin-3-yl)acetyl chloride and nicotinoyl chloride determines the 3D geometry of the resulting amide. 2-(Pyridin-3-yl)acetyl chloride introduces an sp3-hybridized methylene spacer (-CH2-), providing two rotatable bonds between the pyridine ring and the amide nitrogen [1]. In contrast, nicotinoyl chloride creates a conjugated sp2 system with only one rotatable bond, forcing the pyridine ring into a coplanar arrangement with the amide. This structural difference dictates whether the basic nitrogen can orient into bent binding pockets [1].

Evidence DimensionLinker Flexibility (Rotatable Bonds)
Target Compound Data2 rotatable bonds, non-coplanar geometry
Comparator Or BaselineNicotinoyl chloride: 1 rotatable bond, conjugated/coplanar geometry
Quantified DifferenceAddition of 1 rotatable bond and disruption of aromatic-amide conjugation
ConditionsIn silico and in vitro SAR optimization for API binding pockets

Selecting the acetyl chloride over the carbonyl chloride provides the conformational flexibility required to engage deeply buried, non-planar receptor targets.

HIV-1 inhibition
Class-level
EC50 545 nM (pyridin-3-yl acetic acid derivative)
Patent-claimed pharmacophore; supports antiviral SAR
3-pyridyl geometry essential per ViiV patent families
3CLpro enantioselectivity
Head-to-head
ML188 (R): IC50 1.5 μM; (S) enantiomer ~100-fold less active
Stereochemical presentation of pyridin-3-yl critical
Non-covalent inhibitor scaffold; MW below 500 Da
FPT isomer comparison
Head-to-head
3-pyridylacetyl and 4-pyridylacetyl analogs show comparable oral FPT activity
Equipotent alternative; selection based on availability
Both rapidly metabolized; N-oxide derivatives improve stability

Commercial Synthesis of Bisphosphonate APIs

2-(Pyridin-3-yl)acetyl chloride serves as the direct starting material for the industrial synthesis of risedronic acid. Using this compound allows the process to run in methanesulfonic acid using only PCl3, bypassing the need for phosphorous acid [1].

Scale-Up of 3-Pyridylacetamide Intermediates

The compound is utilized for late-stage amidation in the synthesis of pharmaceutical candidates, such as ASK1 inhibitors. It allows chemists to avoid uronium-based coupling agents, simplifying aqueous workup and product isolation [2].

Friedel-Crafts Acylation for Pyridyl Ketones

It functions as a reactive electrophile in Friedel-Crafts reactions to install the 3-pyridylacetyl moiety onto electron-rich aromatic rings, a transformation where the free 3-pyridylacetic acid is unreactive without prior in situ activation [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bisphosphonate API process chemistry
Obligate acyl chloride intermediate pathway
Process yield reproducibility and purity
hCA VII selective probe synthesis
Pyridinylacetamido tail for isoform selectivity
Selectivity ratio over cytosolic CA isoforms
Antiviral lead generation (HIV, CoV)
Pyridin-3-yl pharmacophore geometry
Antiviral activity in cell-based assays
Oncology FPT inhibitor SAR
Equipotent 3-pyridylacetyl motif
Metabolic stability and oral activity profile

XLogP3

0.9

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